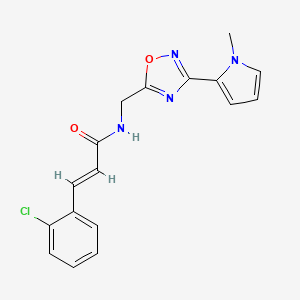
3-(3-氨基-1,2,4-三嗪-5-基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound that contains both a triazine ring and a benzoic acid moiety
科学研究应用
3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential antimicrobial and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
Target of Action
Similar triazine derivatives have been investigated for their antimicrobial, antimalarial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that triazine derivatives interact with their targets, leading to changes that can inhibit the growth of bacteria, viruses, and cancer cells .
Biochemical Pathways
It’s known that triazine derivatives can interfere with various biological processes, including dna replication, protein synthesis, and metabolic pathways .
Result of Action
Similar triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
生化分析
Biochemical Properties
It is known that the triazine ring in the compound has a strong electron-withdrawing effect, which can influence its interactions with other biomolecules
Cellular Effects
Some studies have suggested that triazine derivatives may have antimicrobial activity, indicating that they could influence cell function
Molecular Mechanism
It is known that the compound can interact with other molecules through its amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid typically involves the reaction of cyanuric chloride with 4-aminobenzoic acid. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by the amino group of the 4-aminobenzoic acid . This reaction can be carried out under conventional heating or using microwave irradiation, which often results in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce more complex aromatic compounds .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid include other triazine derivatives such as:
Uniqueness
What sets 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid apart from similar compounds is its unique combination of a triazine ring and a benzoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active molecules and advanced materials .
属性
IUPAC Name |
3-(3-amino-1,2,4-triazin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGXKRABZRXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)






![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2539170.png)
![N-(2-ethylphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]acetamide](/img/structure/B2539171.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2539179.png)


